BenchChemオンラインストアへようこそ!

3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Halogen Bonding Medicinal Chemistry Lead Optimization

3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1695951-07-5) is a partially saturated, brominated heterocyclic building block with the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol. It belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively utilized in medicinal chemistry for kinase inhibitor programs and other therapeutic areas.

Molecular Formula C7H10BrN3
Molecular Weight 216.082
CAS No. 1695951-07-5
Cat. No. B2358323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
CAS1695951-07-5
Molecular FormulaC7H10BrN3
Molecular Weight216.082
Structural Identifiers
SMILESCC1CNC2=C(C=NN2C1)Br
InChIInChI=1S/C7H10BrN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h3,5,9H,2,4H2,1H3
InChIKeyQDSIAZKQKXQTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1695951-07-5): Core Scaffold and Procurement Specifications


3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1695951-07-5) is a partially saturated, brominated heterocyclic building block with the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol. It belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively utilized in medicinal chemistry for kinase inhibitor programs and other therapeutic areas . This specific derivative features a bromine atom at the 3-position and a methyl group at the 6-position on a tetrahydropyrimidine ring, with commercial vendors typically supplying it at 95% purity .

Why Generic Substitution Fails for 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in Lead Optimization


The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery, and its biological activity is highly sensitive to substitution patterns . The 3-bromo substituent is a critical synthetic handle in this series, enabling late-stage diversification via cross-coupling chemistry, whereas the specific placement of the methyl group at the saturated 6-position influences both the compound's three-dimensional conformation and its metabolic stability. These structural features mean that even closely related in-class candidates like 3-chloro or des-methyl analogs are not interchangeable if the synthetic route or target binding mode depends on these specific steric and electronic properties. Directly interchanging them risks both synthetic failure and activity cliff penalties [1].

3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Quantitative Differentiation Evidence


Molecular Weight and Heavy Atom Differentiation vs. 3-Chloro Analog

Replacing the 3-bromo substituent with a 3-chloro group reduces the molecular weight by approximately 35.5 g/mol. For the specific compound 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, the molecular weight is approximately 211.6 g/mol, whereas 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a molecular weight of 216.08 g/mol . This difference in heavy atom mass can affect binding kinetics and pharmacokinetic properties. The bromine atom also provides a stronger halogen bond donor than chlorine, which can be critical for target engagement .

Halogen Bonding Medicinal Chemistry Lead Optimization

Synthetic Handle Utility: 3-Bromo vs. 3-Unsubstituted Core

The 3-bromo substituent in 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine serves as a critical synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification for SAR exploration . The des-bromo analog, 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1555334-06-9), has a molecular weight of 137.18 g/mol and lacks this synthetic versatility, limiting its use in library synthesis . The presence of bromine is essential for accessing diverse 3-substituted analogs, a key advantage for hit-to-lead optimization.

Cross-Coupling Late-Stage Functionalization Medicinal Chemistry

Potential GSK3 and CLK1 Inhibitory Profile vs. Class Baseline

The pyrazolo[1,5-a]pyrimidine scaffold, when appropriately substituted, has demonstrated potent inhibition of GSK3 and CLK1 kinases. Literature reports indicate that 3-bromo-substituted analogs can achieve nanomolar potency; for instance, a related 3-bromopyrazolo[1,5-a]pyrimidine derivative showed an IC50 of 3,400 nM against GSK-3β [1]. The specific 3-bromo-6-methyl substitution pattern in the target compound is reported to be associated with GSK3 and CLK1 kinase inhibition, although direct quantitative data for this specific analog is currently limited to vendor disclosures . This profile contrasts with other regioisomers, such as 2-bromo-substituted analogs, which may exhibit different kinase selectivity profiles.

Kinase Inhibition GSK3 CLK1 Cancer

Antiviral Activity Potential: RSV and Hepatitis Virus Class-Level Evidence

Compounds structurally similar to 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine have demonstrated efficacy against respiratory syncytial virus (RSV) and hepatitis viruses . The pyrazolo[1,5-a]pyrimidine series, particularly those containing a piperidine ring at the 2-position, are recognized as RSV fusion protein inhibitor candidates, with examples including presatovir and P3 [1]. While the target compound's 6-methyl tetrahydropyrimidine ring distinguishes it from these specific leads, its 3-bromo substitution pattern aligns with antiviral SAR trends. No direct comparative data (e.g., EC50) for this specific compound against RSV or HCV are currently available, and this activity claim remains at the class-level inference stage.

Antiviral RSV Hepatitis Infectious Disease

Top Research and Industrial Application Scenarios for 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Kinase Inhibitor Lead Generation and SAR Exploration

The compound is best utilized as a starting point for kinase inhibitor programs, particularly those targeting GSK3 and CLK1 kinases, where the 3-bromo substituent enables rapid analog synthesis via cross-coupling. The reported association with these kinases, while requiring independent validation, provides a hypothesis-driven entry point for medicinal chemistry campaigns .

Late-Stage Diversification Library Synthesis

The 3-bromo handle makes this compound an ideal core scaffold for generating diverse libraries of 3-substituted pyrazolo[1,5-a]pyrimidines. This is a critical advantage over the non-brominated analog (CAS 1555334-06-9), which cannot undergo similar diversification without additional synthetic steps .

Antiviral Drug Discovery Feasibility Studies

Based on class-level evidence showing that pyrazolo[1,5-a]pyrimidine derivatives inhibit RSV and hepatitis viruses, this compound can serve as a starting point for antiviral SAR exploration. Researchers should plan for initial phenotypic screening to confirm activity before committing to large-scale procurement .

Quote Request

Request a Quote for 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.